molecular formula C17H19NO2S B5862196 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline CAS No. 5850-43-1

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline

Cat. No.: B5862196
CAS No.: 5850-43-1
M. Wt: 301.4 g/mol
InChI Key: ZKNSLVVQAACIFE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The aromatic and heterocyclic components of the molecule contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid
  • 3-(3,4-Dimethyl-benzenesulfonyl)-propanoic acid
  • 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid

Uniqueness: 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is unique due to its combination of an aromatic sulfonyl group and a tetrahydroquinoline moiety. This structural arrangement provides distinct chemical properties and potential biological activities that are not observed in simpler sulfonyl compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-9-10-16(12-14(13)2)21(19,20)18-11-5-7-15-6-3-4-8-17(15)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNSLVVQAACIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354626
Record name ST50831294
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202941
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5850-43-1
Record name ST50831294
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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